[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid
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Overview
Description
[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid is an organic compound characterized by the presence of methoxy groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with sodium cyanide to form 4-methoxyphenylacetonitrile, which is then hydrolyzed to yield the desired acid . Another method involves the rearrangement of p-methoxy-acetophenone with sulfur and uric acid, followed by hydrolysis . Industrial production methods may utilize catalytic processes involving carbon monoxide and methoxylated benzyl chloride .
Chemical Reactions Analysis
Types of Reactions
[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like NBS are used for bromination, while other nucleophiles can be introduced under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as a ligand, binding to metal ions and forming complexes that exhibit specific activities . The pathways involved in its action depend on the context of its application, such as its role in catalysis or as a growth retardant in plants .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a similar structure, used as an intermediate in pharmaceuticals.
Dimethoxytrityl (DMT): A compound used for protecting hydroxyl groups in nucleosides during oligonucleotide synthesis.
Uniqueness
[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
160711-84-2 |
---|---|
Molecular Formula |
C23H22O5 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[bis(4-methoxyphenyl)-phenylmethoxy]acetic acid |
InChI |
InChI=1S/C23H22O5/c1-26-20-12-8-18(9-13-20)23(28-16-22(24)25,17-6-4-3-5-7-17)19-10-14-21(27-2)15-11-19/h3-15H,16H2,1-2H3,(H,24,25) |
InChI Key |
FLZRRIRJUSJSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(=O)O |
Origin of Product |
United States |
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